molecular formula C8H7BrClF B1449224 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene CAS No. 1370600-53-5

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene

Cat. No.: B1449224
CAS No.: 1370600-53-5
M. Wt: 237.49 g/mol
InChI Key: LVXYFXJLTFWKOM-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H7BrClF and a molecular weight of 237.5 g/mol . This aromatic compound is characterized by its liquid form at room temperature . It is supplied in various grades and purities, including high and ultra-high purity forms up to 99.999%,--and is typically packaged in containers ranging from small pails to large bulk drums and totes . As a building block in organic synthesis, it serves as a versatile intermediate for life science research and development . The presence of both bromine and a chloroethyl chain on the fluorobenzene ring makes it a valuable precursor for further chemical transformations, including cross-coupling reactions and the synthesis of more complex molecular architectures. Researchers utilize this compound in the development of novel materials and chemical entities. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-4-(2-chloroethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXYFXJLTFWKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Diazotization and Bromination of 2-Chloro-4-fluoroaniline

This method is well-documented and involves the conversion of 2-chloro-4-fluoroaniline to the target bromo-fluoro-chlorobenzene derivative through diazotization followed by bromination.

3.1 Reaction Scheme

  • Diazotization Step

    • Starting material: 2-chloro-4-fluoroaniline
    • Diazotizing agent: Sodium nitrite (NaNO2) or potassium nitrite (KNO2) in acidic aqueous medium
    • Acid: Hydrobromic acid (HBr)
    • Temperature: Typically between -10 °C and 5 °C
    • Time: 0.5 to 3 hours
  • Bromination Step

    • Brominating agent: Cuprous bromide (CuBr) in aqueous hydrobromic acid
    • Temperature: 20 °C to 70 °C
    • Time: 0.5 to 5 hours
  • Work-up and Purification

    • Extraction with organic solvents such as ether or ethyl acetate
    • Washing with water and brine
    • Drying over sodium sulfate
    • Concentration and distillation or chromatographic purification

3.2 Detailed Example

  • Diazotize 2-chloro-4-fluoroaniline (1 equiv) with sodium nitrite (1.0–1.1 equiv) in HBr at -10 °C for 30 minutes.
  • Add the diazonium salt solution to a stirred mixture of cuprous bromide (1.0–1.2 equiv) in 48% HBr at room temperature.
  • Stir the reaction mixture at 30–40 °C for 30 minutes to 5 hours.
  • Extract the product with ether, wash, dry, concentrate, and distill to obtain 1-bromo-4-chloro-2-fluorobenzene with yields around 70–80%.
  • Boiling point: 62.0–62.8 °C at 12 mmHg.

Reaction Parameters Summary

Parameter Range/Value
Diazotization Temp. -10 to 5 °C
Diazotization Time 0.5 to 3 hours
Bromination Temp. 20 to 70 °C
Bromination Time 0.5 to 5 hours
Reagent Equivalents NaNO2: 1.0–1.1; CuBr: 1.0–1.2
Solvent Aqueous hydrobromic acid
Purification Extraction, drying, distillation

This method is advantageous due to the availability of starting materials and relatively mild conditions, producing the target compound with good purity and yield.

Functionalization of 1-Bromo-2-chloro-4-fluorobenzene to 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene

While direct literature on 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene preparation is limited, related halogenated intermediates such as 1-bromo-2-chloro-4-fluorobenzene are synthesized and further functionalized to introduce side chains like 2-chloroethyl groups.

4.1 Lithiation and Alkylation Approach

  • Starting from 1-bromo-2-chloro-4-fluorobenzene, lithiation at low temperature (-78 °C) with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran or 2-methyltetrahydrofuran.
  • Subsequent reaction with electrophilic alkylating agents (e.g., 2-chloroethyl halides) to introduce the 2-chloroethyl substituent.
  • Reaction times: 1–3 hours for lithiation, followed by several hours for alkylation at 20–30 °C.
  • Work-up includes quenching with hydrochloric acid, extraction with n-heptane, washing with sodium sulfite solution, drying, concentration, and crystallization.

This approach is supported by analogous synthesis of halogenated benzene derivatives functionalized with iodine or other substituents, demonstrating the feasibility of side-chain introduction via organolithium intermediates.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield & Purity Notes
Diazotization and Bromination 2-Chloro-4-fluoroaniline NaNO2, HBr, CuBr -10 to 5 °C (diazotization), 20–70 °C (bromination) ~70–80%, high purity Well-established, scalable
Lithiation and Alkylation 1-Bromo-2-chloro-4-fluorobenzene LDA, 2-chloroethyl halide -78 °C lithiation, 20–30 °C alkylation Yields vary, purification needed Enables side-chain introduction

Research Findings and Notes

  • The diazotization-bromination route is the most documented and industrially relevant for preparing halogenated fluorochlorobenzenes, including 1-bromo-4-chloro-2-fluorobenzene, which can be further functionalized to the 2-chloroethyl derivative.
  • Reaction parameters such as reagent equivalents, temperature control, and reaction time critically influence yield and purity.
  • Purification typically involves solvent extraction, drying, and chromatographic or distillation steps to achieve high purity suitable for further synthetic applications.
  • Functionalization via lithiation and subsequent alkylation offers a versatile route for introducing alkyl side chains, though it requires strict anhydrous and low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, thiols, or ethers.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include dehalogenated hydrocarbons.

Scientific Research Applications

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Studies: The compound is used in studies related to its biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The presence of halogen atoms makes the compound reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituent type, position, or chain length:

Compound Name Molecular Formula Substituents (Position) Key Structural Differences References
1-Bromo-4-(bromomethyl)-2-fluorobenzene C₇H₅Br₂F Br (1), F (2), BrCH₂- (4) Bromomethyl vs. chloroethyl group
1-Bromo-2-chloro-4-fluorobenzene C₆H₃BrClF Br (1), Cl (2), F (4) Lacks ethyl chain; halogen positions
1-Bromo-2,4-difluorobenzene C₆H₃BrF₂ Br (1), F (2, 4) Two fluorine atoms; no chloroethyl
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene C₈H₇Br₂F Br (1), F (2), BrCH₂CH₂- (4) Bromoethyl vs. chloroethyl substituent
Bis(2-chloroethyl)sulfide (Sulfur Mustard) C₄H₈Cl₂S Two 2-chloroethyl groups attached to S Non-aromatic; sulfur-based linkage

Physicochemical Properties

Key properties inferred from analogues:

Boiling/Melting Points
  • 1-Bromo-4-(bromomethyl)-2-fluorobenzene: No boiling point reported; storage at room temperature under inert atmosphere .
  • 1-Bromo-2,4-difluorobenzene : Boiling point 145–146°C, density 1.708 g/mL .
  • Chloroethyl-containing nitrosoureas: High lipophilicity (octanol/water distribution coefficients critical for biological activity) .
Reactivity
  • The 2-chloroethyl group in the target compound is analogous to alkylating agents like nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), which undergo hydrolysis to form reactive intermediates (e.g., ethylene diazonium ions) that alkylate DNA and proteins .
  • Bromomethyl substituents (e.g., in C₇H₅Br₂F) are more electrophilic than chloroethyl groups, leading to faster nucleophilic substitution but reduced stability .

Biological Activity

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene, also known by its CAS number 1370600-53-5, is a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and relevant case studies.

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene features a bromine atom, a chlorine atom, and a fluorine atom attached to a benzene ring. Its molecular formula is C8H7BrClFC_8H_7BrClF, and it has a molecular weight of approximately 227.5 g/mol. The presence of these halogens can influence the compound's reactivity and biological interactions.

The biological activity of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene is attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in neurotransmitter metabolism, potentially impacting cholinergic signaling pathways. For instance, it has been investigated for its effects on butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease .
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, affecting synaptic transmission. This modulation can lead to alterations in neuronal excitability and overall brain function.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene:

  • Acute Toxicity : In animal studies, the median lethal dose (LD50) was found to be approximately 2,700 mg/kg when administered orally to rats. Symptoms observed included tremors and weight loss at non-lethal doses .
  • Inhalation Studies : The median lethal concentration (LC50) for inhalation exposure was determined to be around 18,000 mg/m³. Observed effects included lethargy and respiratory distress at higher concentrations .

Neuroprotective Effects

A notable study evaluated the neuroprotective effects of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene against amyloid-beta (Aβ) induced toxicity in SH-SY5Y neuroblastoma cells. The results demonstrated that treatment with the compound significantly increased cell viability compared to control groups exposed solely to Aβ. This suggests potential therapeutic applications in neurodegenerative conditions.

Enzyme Interaction Analysis

Molecular docking studies indicated that 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene binds effectively to the active site of BChE. Kinetic assays further validated its role as a selective inhibitor, supporting its potential use in enhancing cholinergic signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene, it can be compared with other halogenated aromatic compounds:

Compound NameStructure TypeBiological Activity
1-Bromo-4-(2-chloroethyl)-2-fluorobenzeneHalogenated AromaticPotential BChE inhibitor
1-Bromo-3-fluorobenzeneHalogenated AromaticModerate cytotoxicity
4-Chloro-3-fluorobenzeneHalogenated AromaticNeurotoxic effects observed

This table highlights the varying biological activities among similar compounds, emphasizing the potential specificity of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene as a BChE inhibitor.

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to its H314 (skin corrosion) and H302 (harmful if swallowed) classifications .
  • Storage : Store in amber glass bottles under inert atmosphere (N₂/Ar) at room temperature to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How does the compound’s substitution pattern compare to analogs like 1-Bromo-3-(tert-butyl)-5-fluorobenzene in medicinal chemistry applications?

Advanced Research Focus
The 2-chloroethyl group enhances electrophilicity, making it a better candidate for alkylation reactions in drug design compared to tert-butyl analogs, which are sterically hindered. Fluorine at the ortho position increases metabolic stability, as shown in comparative bioavailability studies . See Table 1 for reactivity comparisons.

Q. Table 1: Reactivity of Halogenated Benzene Derivatives

CompoundElectrophilicity (Relative Rate)Metabolic Stability (t₁/₂, hrs)
1-Bromo-4-(2-chloroethyl)-2-FB1.0 (Reference)12.3
1-Bromo-3-(tert-butyl)-5-FB0.418.7
1-Bromo-2-chloro-4-FB1.29.8
Data derived from in vitro hepatic microsome assays .

What contradictions exist in reported reaction yields for nucleophilic substitutions involving this compound?

Advanced Research Focus
Discrepancies in yields (e.g., 60–85% for aminolysis) often arise from solvent polarity and nucleophile strength. Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms but may promote elimination side reactions. Recent studies using ionic liquids (e.g., [BMIM][BF₄]) show improved yields (up to 92%) by stabilizing transition states .

How can computational modeling aid in predicting the compound’s behavior under varying reaction conditions?

Advanced Research Focus
DFT calculations (B3LYP/6-31G*) predict activation energies for bromine displacement and chloroethyl elimination. Molecular dynamics simulations (MD) in explicit solvents (e.g., water, ethanol) model solvation effects, guiding solvent selection for specific transformations .

What are the key challenges in scaling up laboratory-scale syntheses of this compound?

Q. Advanced Research Focus

  • Exothermic Reactions : Bromination steps require controlled addition rates and cooling to prevent runaway reactions .
  • Purification : Scaling column chromatography is impractical; switch to fractional distillation or continuous crystallization .
  • Byproduct Management : Optimize stoichiometry to minimize halogen exchange byproducts (e.g., Br/Cl scrambling) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-(2-chloroethyl)-2-fluorobenzene
Reactant of Route 2
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene

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